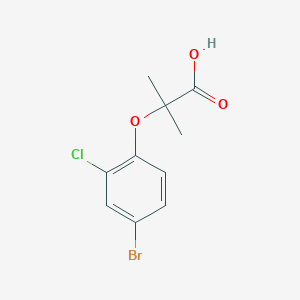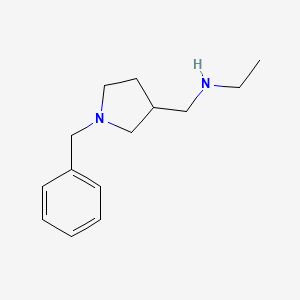
2-(4-Fluorobenzyl)pyrrolidine
Vue d'ensemble
Description
2-(4-Fluorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14FN . It has a molecular weight of 179.24 . It is a colorless liquid and should be stored at 0-8°C .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(4-Fluorobenzyl)pyrrolidine, has been a subject of interest in organic chemistry . The SNAr reaction between 2,4-difluoronitrobenzene and pyrrolidine has been used to form the desired ortho-substituted product . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorobenzyl)pyrrolidine is 1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 .
Chemical Reactions Analysis
The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244 and Van der Waals interaction with Val283 .
Physical And Chemical Properties Analysis
2-(4-Fluorobenzyl)pyrrolidine is a colorless liquid . It should be stored at 0-8°C .
Applications De Recherche Scientifique
Pharmacology
The pyrrolidine core, which includes “2-(4-Fluorobenzyl)pyrrolidine”, is a fundamental component in pharmacotherapy. It serves as a versatile scaffold for designing novel biologically active compounds and drug candidates. Pyrrolidine derivatives are known for their wide range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and diverse enzyme inhibitory effects .
Antimicrobial Applications
“2-(4-Fluorobenzyl)pyrrolidine” derivatives have been studied for their antibacterial properties. These compounds can be designed to target specific bacterial strains, offering potential alternatives to traditional antibiotics, especially in the face of increasing antibiotic resistance .
Antiviral Research
In the realm of antiviral research, pyrrolidine derivatives, including “2-(4-Fluorobenzyl)pyrrolidine”, have shown promise. They are explored for their potential to inhibit the replication of various viruses, which is crucial in the development of new antiviral therapies .
Cancer Therapy
The pyrrolidine scaffold is significant in cancer therapy research due to its antitumoral activities. Compounds with this core structure are being investigated for their ability to inhibit the growth of cancer cells and could be key in developing new oncological treatments .
Anti-Inflammatory Agents
Pyrrolidine derivatives are also being researched for their anti-inflammatory properties. “2-(4-Fluorobenzyl)pyrrolidine” could play a role in the synthesis of new compounds that effectively reduce inflammation and treat various inflammatory disorders .
Anticonvulsant Properties
The anticonvulsant activity of pyrrolidine derivatives makes them candidates for the development of new treatments for epilepsy and other seizure disorders. “2-(4-Fluorobenzyl)pyrrolidine” may contribute to this field by providing a base structure for synthesizing new medicinal agents .
Enzyme Inhibition
Enzyme inhibition is another area where “2-(4-Fluorobenzyl)pyrrolidine” derivatives are valuable. They can be tailored to selectively inhibit certain enzymes, which is beneficial for treating diseases that involve enzymatic dysregulation .
Drug Design and Development
Lastly, “2-(4-Fluorobenzyl)pyrrolidine” is used as an intermediate in drug R&D for developing new drug candidates. Its role in the drug discovery process is pivotal due to its ability to be modified into a variety of pharmacologically active molecules .
Safety and Hazards
When handling 2-(4-Fluorobenzyl)pyrrolidine, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Orientations Futures
Pyrrolidine derivatives, including 2-(4-Fluorobenzyl)pyrrolidine, have been found to exhibit a wide range of biological activities, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, future research could focus on exploring the therapeutic potential of these compounds in various diseases.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKUNLLPKQCGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408932 | |
| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350017-04-8 | |
| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















